Binedaline

Vue d'ensemble

Description

Il agit comme un inhibiteur sélectif de la recapture de la norépinéphrine, avec une influence relativement insignifiante sur les transporteurs de la sérotonine et de la dopamine . La binedaline a une affinité négligeable pour les récepteurs α-adrénergiques, cholinergiques muscariniques, histaminiques H1 ou sérotoninergiques 2 .

Méthodes De Préparation

La synthèse de la binedaline implique plusieurs étapes. L'une des voies de synthèse comprend la réaction de Grignard de la 2-aminobenzophénone avec le bromure de méthylmagnésium, suivie de la déshydratation du carbinol tertiaire pour donner la 2-(1-phénylvinyl)aniline . Ce composé subit une cyclisation intramoléculaire pour donner la 4-phénylcinnoline, qui est ensuite hydrogénée pour donner la 4-phényl-1,4-dihydrocinnoline . Des réactions supplémentaires, y compris l'hydrolyse acide et l'alkylation, conduisent au produit final, la this compound .

Analyse Des Réactions Chimiques

La binedaline subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont cruciales dans le processus de synthèse, en particulier dans l'étape d'hydrogénation pour former la 4-phényl-1,4-dihydrocinnoline.

Substitution : Les réactions d'alkylation sont utilisées pour introduire le groupe diméthylaminoéthyle dans la molécule.

Réactifs et conditions courants : Des réactifs tels que le bromure de méthylmagnésium, l'acide nitreux et la sodamide sont couramment utilisés dans la synthèse de la this compound.

Applications de la recherche scientifique

La this compound a été étudiée principalement pour son potentiel en tant qu'antidépresseur. Elle agit comme un inhibiteur sélectif de la recapture de la norépinéphrine, ce qui en fait un puissant inhibiteur de la recapture de la norépinéphrine dans les synaptosomes du cortex cérébral de rat . Malgré son profil pharmacologique prometteur, la this compound n'a jamais été commercialisée en raison de son influence relativement insignifiante sur les transporteurs de la sérotonine et de la dopamine . La recherche a montré que la this compound n'induit pas les effets secondaires classiques des médicaments antidépresseurs tricycliques, ce qui est attribué à son absence d'affinité pour les récepteurs des neurotransmetteurs .

Mécanisme d'action

La this compound exerce ses effets en inhibant sélectivement la recapture de la norépinéphrine, avec une valeur de Ki de 25 nM . Elle a une influence relativement insignifiante sur les transporteurs de la sérotonine (Ki = 847 nM) et de la dopamine (Ki ≥ 2 μM) . Le composé a une affinité négligeable pour les récepteurs α-adrénergiques, cholinergiques muscariniques, histaminiques H1 ou sérotoninergiques 2 . Cette inhibition sélective de la recapture de la norépinéphrine contribue probablement à ses effets antidépresseurs sans les effets secondaires classiques associés aux antidépresseurs tricycliques .

Applications De Recherche Scientifique

Pharmacological Profile

Binedaline functions predominantly as a selective norepinephrine reuptake inhibitor (NRI). Its inhibitory effectiveness on norepinephrine uptake is comparable to that of established tricyclic antidepressants, with a value of approximately 25 nM. However, it exhibits significantly weaker activity on serotonin uptake () and is inactive against dopamine uptake, with a greater than 2 μM . This selective action suggests that this compound may have a reduced side effect profile compared to traditional antidepressants, which often affect multiple neurotransmitter systems.

Receptor Affinity

This compound shows negligible affinity for various neurotransmitter receptors, including:

- Alpha-adrenergic receptors

- Muscarinic acetylcholine receptors

- Histamine H1 receptors

- Serotonin 5-HT2 receptors

This lack of significant receptor binding may explain the absence of common side effects associated with tricyclic antidepressants, such as sedation and anticholinergic effects .

Research Applications

This compound's unique pharmacological characteristics make it an interesting subject for various research applications:

Neuropharmacology Studies

- This compound can be utilized in studies aimed at understanding norepinephrine's role in mood regulation and depression. Its selective inhibition of norepinephrine reuptake allows researchers to investigate the specific pathways involved in depressive disorders without the confounding effects of serotonin or dopamine modulation.

Comparative Studies with Other Antidepressants

- Researchers can compare this compound with other antidepressants to elucidate differences in efficacy and side effects. For instance, studies have shown that chronic treatment with this compound does not alter the density of beta-adrenergic or serotonin receptors, which contrasts with other tricyclic antidepressants that do induce such changes .

Mechanistic Studies on Neurotransmitter Dynamics

- The compound can be used to explore how selective norepinephrine reuptake inhibition affects neurotransmitter dynamics in the brain, potentially leading to new insights into treatment strategies for depression and anxiety disorders.

Case Studies

Case Study 1: Efficacy in Animal Models

In animal studies, this compound demonstrated significant efficacy in reducing depressive-like behaviors when administered at doses comparable to those used for other NRIs. This suggests its potential utility in preclinical models for evaluating new antidepressant therapies .

Case Study 2: Side Effect Profile Analysis

A comparative analysis involving this compound and traditional tricyclic antidepressants revealed that subjects treated with this compound exhibited fewer side effects related to sedation and anticholinergic activity. This finding supports the hypothesis that selective norepinephrine reuptake inhibition may offer a more favorable therapeutic profile .

Mécanisme D'action

Binedaline exerts its effects by selectively inhibiting the reuptake of norepinephrine, with a Ki value of 25 nM . It has a relatively insignificant influence on serotonin (Ki = 847 nM) and dopamine (Ki >= 2 μM) transporters . The compound has negligible affinity for α-adrenergic, muscarinic cholinergic, histamine H1, or serotonin2 receptors . This selective inhibition of norepinephrine reuptake likely contributes to its antidepressant effects without the classical side effects associated with tricyclic antidepressants .

Comparaison Avec Des Composés Similaires

La binedaline peut être comparée à d'autres inhibiteurs sélectifs de la recapture de la norépinéphrine tels que l'amitriptyline, l'imipramine, la maprotiline et la miansérine . Contrairement à ces composés, la this compound ne présente pas d'affinité significative pour les récepteurs des neurotransmetteurs, ce qui explique probablement son absence d'effets secondaires classiques . Ce profil unique fait de la this compound un composé intéressant pour des recherches plus approfondies, malgré son absence de développement commercial.

Activité Biologique

Binedaline, also known as binodaline, is a compound that has garnered attention for its potential as an antidepressant. It functions primarily as a selective norepinephrine reuptake inhibitor (NRI), which distinguishes it from many traditional antidepressants that often target multiple neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound's primary mechanism involves the inhibition of norepinephrine (NE) uptake. It exhibits a high affinity for norepinephrine transporters with an inhibition constant () of 25 nM, indicating effective blocking of norepinephrine reuptake. In comparison, its affinity for serotonin transporters is significantly lower (), and it shows negligible interaction with dopamine receptors () . This selectivity suggests that this compound may improve mood and alleviate depressive symptoms while minimizing the classical side effects associated with traditional antidepressants.

Comparison with Other Antidepressants

The table below summarizes the pharmacological profiles of this compound compared to other antidepressants:

| Compound Name | Mechanism of Action | Selectivity | Notes |

|---|---|---|---|

| This compound | Norepinephrine reuptake inhibitor | Norepinephrine | Minimal side effects; no significant receptor binding |

| Amitriptyline | Tricyclic antidepressant | Non-selective | Significant side effects; affects multiple neurotransmitters |

| Sertraline | Selective serotonin reuptake inhibitor | Serotonin | Commonly used; known for side effects |

| Atomoxetine | Norepinephrine reuptake inhibitor | Norepinephrine | Approved for ADHD treatment |

This compound's unique profile allows it to potentially offer therapeutic benefits in treating depression and anxiety without the adverse effects commonly associated with drugs like amitriptyline and sertraline .

Pharmacological Studies

Research has demonstrated that this compound effectively inhibits norepinephrine uptake in synaptosomes derived from rat cerebral cortex, comparable to tricyclic antidepressants but without significant receptor binding to alpha-adrenergic, muscarinic cholinergic, or histamine H1 receptors .

Key Findings:

- Norepinephrine Uptake Inhibition:

- Serotonin Uptake Inhibition:

- Dopamine Uptake Inhibition:

In a controlled study, this compound was administered at a dosage of 20 mg/kg over two weeks, showing stable levels of beta-adrenergic and serotonin receptors in the forebrain, unlike other NRIs which exhibited changes in receptor binding dynamics .

Clinical Studies

A double-blind study comparing this compound with a placebo indicated no significant psychiatric or clinical differences between groups, suggesting that while this compound may have potential as an antidepressant, its efficacy requires further investigation .

Propriétés

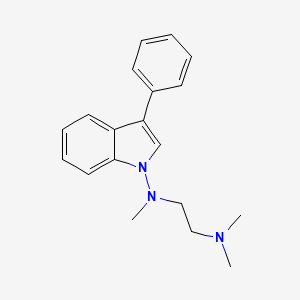

IUPAC Name |

N,N,N'-trimethyl-N'-(3-phenylindol-1-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3/c1-20(2)13-14-21(3)22-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)22/h4-12,15H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYFFMXPDDGOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57647-35-5 (mono-hydrochloride) | |

| Record name | Binedaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20209472 | |

| Record name | Binedaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60662-16-0 | |

| Record name | Binedaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60662-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binedaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binedaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINEDALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AVG9P140R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.